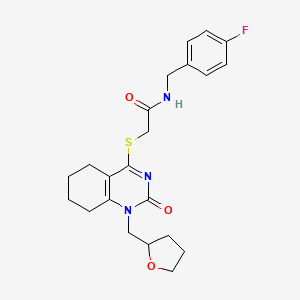
N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H26FN3O3S and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity : A study by Singh, Kaur, Kumar, Kumar, and Kumar (2010) discusses the synthesis of related quinazolinyl triazoles and their antibacterial activity against various bacterial strains, such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. This highlights the potential of such compounds in developing antibacterial agents [Singh et al., 2010].
Anticonvulsant Activities : Kohn, Sawhney, Bardel, Robertson, and Leander (1993) explored the anticonvulsant properties of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Their findings emphasize the role of these compounds in the development of novel anticonvulsant medications [Kohn et al., 1993].
Imaging of Translocator Protein in Ischemic Brain : Fujinaga, Kumata, Zhang, Hatori, Yamasaki, Mori, Ohkubo, Xie, Nengaki, and Zhang (2018) synthesized novel radiotracers for positron emission tomography (PET) imaging of translocator protein (18 kDa) in ischemic brain, demonstrating the utility of such compounds in neuroimaging and neurological research [Fujinaga et al., 2018].
Multidrug Resistance Modulating Activity : Ma, Cho, Falck, and Shin (2004) conducted studies on isoquinoline derivatives, demonstrating significant MDR reversing activity and low toxicity, indicating their potential as agents in combating multidrug resistance in cancer therapy [Ma et al., 2004].
Antimicrobial Activity : Bhati (2013) synthesized novel quinazolon derivatives with noted anti-inflammatory activities, which were found to be more potent than phenylbutazone, a standard anti-inflammatory drug. This suggests their potential application in developing new antimicrobial agents [Bhati, 2013].
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-16-9-7-15(8-10-16)12-24-20(27)14-30-21-18-5-1-2-6-19(18)26(22(28)25-21)13-17-4-3-11-29-17/h7-10,17H,1-6,11-14H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMQQJSARVRJPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)
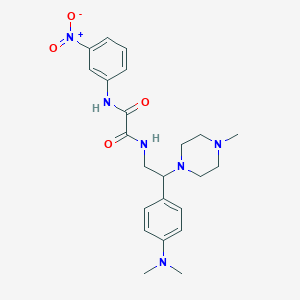
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)


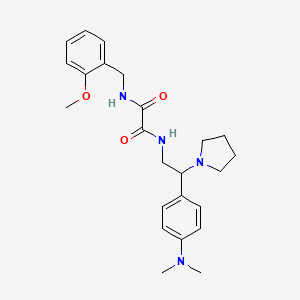
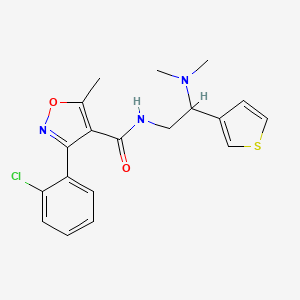
![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)
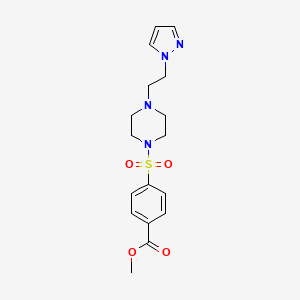
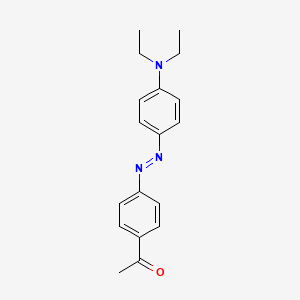
![4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2400885.png)
